Product packaging for Methyl-quinolin-8-ylmethyl-amine(Cat. No.:CAS No. 60843-63-2)

Methyl-quinolin-8-ylmethyl-amine

Cat. No.: B1355219
CAS No.: 60843-63-2
M. Wt: 172.23 g/mol
InChI Key: OIGGMXDIIFQEML-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Core in Diverse Chemical and Biological Contexts

The quinoline ring system is a fundamental component in numerous natural products and synthetic pharmaceuticals. researchgate.netresearchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral properties. researchgate.netbiointerfaceresearch.comnih.govnih.gov This wide-ranging bioactivity has cemented the quinoline nucleus as a critical pharmacophore in drug discovery and development. nih.govwisdomlib.org Beyond its medicinal importance, the quinoline framework serves as a versatile building block in the synthesis of dyes, agrochemicals, and ligands for catalysis and coordination chemistry. researchgate.netwikipedia.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its chemical and physical properties, leading to the creation of novel compounds with tailored functions. researchgate.net

Overview of Methyl-quinolin-8-ylmethyl-amine within the Family of Quinoline Derivatives

This compound, also known by its CAS number 60843-63-2, is a specific derivative of the quinoline family. usbio.net Its structure features a methyl group attached to the nitrogen atom of an aminomethyl substituent at the 8-position of the quinoline ring. This particular arrangement of functional groups imparts specific chemical characteristics and potential applications that distinguish it from other quinoline derivatives. As a member of the aminomethylated quinoline series, it belongs to a class of compounds that have been investigated for their coordination chemistry and biological potential.

Historical Development of Research on Aminomethylated Quinolines

The exploration of aminomethylated quinolines dates back to the late 19th and early 20th centuries, with early research focusing on their synthesis and basic chemical properties. A significant method for their preparation is the Mannich reaction, which involves the aminoalkylation of an active hydrogen compound, in this case, a quinoline derivative, with formaldehyde (B43269) and a primary or secondary amine. mdpi.comacs.org The first aminomethylation of 8-hydroxyquinoline (B1678124) was reported in a German patent in 1897. mdpi.com Over the decades, research has expanded to investigate the diverse applications of these compounds, particularly their ability to act as chelating agents for various metal ions. nih.govchemmethod.comscirp.org This property has led to their study in areas such as analytical chemistry, catalysis, and more recently, in the context of medicinal chemistry for their potential therapeutic effects. acs.orgnih.govresearchgate.net The development of new synthetic methodologies and a deeper understanding of their structure-activity relationships continue to drive research in this area. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B1355219 Methyl-quinolin-8-ylmethyl-amine CAS No. 60843-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-quinolin-8-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGGMXDIIFQEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485188
Record name N-Methyl-1-(quinolin-8-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60843-63-2
Record name N-Methyl-1-(quinolin-8-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl Quinolin 8 Ylmethyl Amine and Analogues

General Synthetic Strategies for Quinoline (B57606) Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. chemenu.comnih.gov Consequently, a variety of methods for its synthesis and functionalization have been developed over the years. These strategies often involve the construction of the bicyclic quinoline core, followed by the introduction or modification of substituents. For derivatives like Methyl-quinolin-8-ylmethyl-amine, synthetic approaches can be broadly categorized into those that build the quinoline system with the desired substituents already in place, or those that modify a pre-existing quinoline core. The latter is often more common for introducing smaller alkylamine side chains.

Mannich-type Reactions in the Synthesis of Aminomethylated Quinolines

The Mannich reaction is a cornerstone in the synthesis of aminomethylated quinolines. nih.govresearchgate.netnih.gov This three-component condensation reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. nih.govorganicreactions.org In the context of synthesizing quinoline-based Mannich products, 8-hydroxyquinoline (B1678124) (also known as 8-quinolinol or oxine) is frequently used as the component providing the active hydrogen. nih.govresearchgate.netnih.gov

Reaction of 8-Hydroxyquinoline with Formaldehyde (B43269) and Primary Amines

A common and direct route to aminomethylated 8-hydroxyquinolines involves the reaction of 8-hydroxyquinoline with formaldehyde and a primary amine. nih.gov This modified Mannich reaction leads to the formation of a C-C bond at the position ortho to the hydroxyl group, specifically at the C-7 position of the quinoline ring. nih.gov For the synthesis of this compound, methylamine (B109427) would be the primary amine of choice. The general reaction involves mixing the three components, often in a suitable solvent like ethanol (B145695). nih.govresearchgate.net

Role of Reaction Conditions and Reagents

The success of the Mannich reaction for producing aminomethylated 8-hydroxyquinolines is influenced by the specific reagents and conditions employed. nih.govresearchgate.net Paraformaldehyde is often used as the source of formaldehyde. nih.govnih.gov The choice of solvent can also be critical, with ethanol being a common medium. nih.govresearchgate.net Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the specific amine and any other substituents on the quinoline ring. researchgate.net In some cases, the reaction is carried out under neat conditions (without a solvent) or with microwave irradiation to improve yields and reduce reaction times. researchgate.net The use of a catalyst is not always necessary for these reactions to proceed. indexcopernicus.com

Regioselectivity and Mechanistic Considerations of Mannich Alkylation

The Mannich reaction with 8-hydroxyquinoline is highly regioselective. The substitution predominantly occurs at the C-7 position. nih.gov This is due to the electronic properties of the 8-hydroxyquinoline molecule. The hydroxyl group at C-8 activates the aromatic ring towards electrophilic substitution, with the C-7 position being the most nucleophilic. The mechanism involves the initial formation of an iminium ion from the reaction of formaldehyde and the primary amine. This electrophilic iminium ion is then attacked by the electron-rich C-7 position of the 8-hydroxyquinoline, leading to the aminomethylated product. nih.gov In some instances, particularly with substituted 8-hydroxyquinolines, the regioselectivity can be altered, leading to substitution at other positions. nih.gov

Reductive Amination Approaches

An alternative to the Mannich reaction for the synthesis of compounds like this compound is reductive amination. mdpi.com This two-step process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. mdpi.com For the synthesis of this compound, this would involve the reaction of quinoline-8-carbaldehyde with methylamine to form an imine, followed by reduction. Various reducing agents can be employed, including sodium borohydride, other borohydrides, silanes, or catalytic hydrogenation. mdpi.com This method offers a high degree of control and can be advantageous when the starting aldehyde is readily available.

Click Chemistry Approaches for Related 8-Quinolinol Hybrids

Click chemistry, a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, has emerged as a powerful tool for the synthesis of complex molecules, including hybrids of 8-quinolinol. researchgate.net While not a direct synthesis of this compound itself, click chemistry is used to link an 8-quinolinol moiety to other molecular fragments. A common click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linker. researchgate.net This approach allows for the modular construction of novel hybrid molecules where the 8-quinolinol unit is tethered to another pharmacophore or functional group, enabling the exploration of new chemical space and biological activities. nih.govresearchgate.net

Compound NameCAS NumberMolecular Formula
This compound60843-63-2C11H12N2
8-Hydroxyquinoline148-24-3C9H7NO
Formaldehyde50-00-0CH2O
Methylamine74-89-5CH3NH2
Paraformaldehyde30525-89-4(CH2O)n
Quinoline-8-carbaldehyde7594-57-2C10H7NO
Ciprofloxacin85721-33-1C17H18FN3O3
Clioquinol130-26-7C9H5ClINO
Nitroxoline4008-48-4C9H6N2O3
Broxyquinoline521-74-4C9H5Br2NO
Iodoquinol83-73-8C9H5I2NO
Tilbroquinol7175-09-9C10H8BrNO
Procaterol60443-17-6C16H22N2O3
Reaction TypeKey ReagentsTypical Product
Mannich Reaction 8-Hydroxyquinoline, Formaldehyde, Primary/Secondary Amine7-Aminomethyl-8-hydroxyquinoline
Reductive Amination Quinoline-8-carbaldehyde, Methylamine, Reducing AgentThis compound
Click Chemistry (CuAAC) Azide-functionalized quinoline, Alkyne-functionalized molecule, Copper catalystTriazole-linked quinoline hybrid

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold is of significant interest for developing novel therapeutic agents. Chiral molecules are crucial building blocks in the synthesis of pharmaceuticals. nih.gov

One approach to obtaining chiral derivatives involves the use of chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone. mdpi.com For instance, (R)-CAMPY and (R)-Me-CAMPY have been employed as chiral ligands in transition metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com A general procedure for the kinetic resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol utilizes lipase (B570770) from Candida antarctica and vinyl acetate (B1210297) to achieve separation of enantiomers, which can then be converted to the corresponding chiral amines. mdpi.com

Another strategy involves the synthesis of chiral Schiff bases from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) and subsequent reduction. nih.gov The synthesis of these Schiff bases and their corresponding amines has been reported to proceed from salicylaldehyde. nih.gov The incorporation of a chiral tetrahydroquinoline moiety is considered an important synthetic strategy in drug discovery. nih.gov

The development of metal-catalyzed directed alkene functionalization offers another avenue for creating complex chiral structures. Substrates containing bidentate auxiliaries, such as those derived from 8-aminoquinoline (B160924), are privileged in these transformations. nih.gov

Yield Optimization and Purification Techniques in Synthetic Protocols

Optimizing reaction yields and developing efficient purification methods are critical for the practical synthesis of this compound and its analogs.

In the synthesis of 7-methyl-8-nitroquinoline (B1293703), a key intermediate, a two-step process starting from m-toluidine (B57737) has been optimized. brieflands.com The initial Skraup synthesis produces a mixture of 7- and 5-methylquinoline, which can be nitrated directly without further purification to selectively yield 7-methyl-8-nitroquinoline in excellent yield. brieflands.com Purification of the intermediate 7-methylquinoline (B44030) can be achieved through steam distillation followed by extraction with diethyl ether and vacuum distillation. brieflands.com The final product, 7-methyl-8-nitroquinoline, is purified by pouring the reaction mixture over ice, followed by vacuum filtration and washing with cold water. brieflands.com

For the synthesis of 8-hydroxyquinoline-derived Mannich bases, purification often involves extraction with an organic solvent like dichloromethane, followed by washing with an aqueous base (e.g., 10% NaOH solution), brine, and water. acs.org Flash chromatography is a common technique for further purification. acs.org

In the synthesis of N-(quinolin-8-yl) alkenyl amides, purification by preparative thin-layer chromatography (PTLC) is employed to isolate the desired products. nih.gov Similarly, for N-(2-(1H-indol-3-yl)ethyl) quinolin-8-amine derivatives, flash silica-gel column chromatography is used for purification.

The synthesis of N-methyl-1-quinolin-8-ylmethanamine is commercially available, implying that optimized and scalable synthetic and purification protocols exist. labshake.commyskinrecipes.com

Synthesis of Specific this compound Analogues

The versatility of quinoline chemistry allows for the synthesis of a wide array of analogs with diverse functionalities.

A variety of quinoline-8-ylmethanamine analogs have been synthesized. For example, 8-hydroxyquinolines with amino and thioalkyl functionalities at the 4-position have been prepared starting from 4-hydroxy-8-tosyloxyquinoline. researchgate.net Chlorination of this starting material followed by reaction with various nitrogen and sulfur nucleophiles yields the desired products in good yields (over 70%). researchgate.net

The Mannich reaction is a powerful tool for synthesizing aminomethylated 8-hydroxyquinolines. mdpi.com This reaction involves the condensation of an 8-hydroxyquinoline, formaldehyde (or its equivalent, paraformaldehyde), and a primary or secondary amine. mdpi.com For instance, reacting 8-hydroxyquinoline with formaldehyde and 1-methyl-piperazine in ethanol yields 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol. acs.org

While specific, detailed synthetic procedures for N-methyl-1-quinolin-8-ylmethanamine are not extensively detailed in the provided search results, its availability from chemical suppliers indicates established manufacturing processes. labshake.commyskinrecipes.com The synthesis would likely involve the reductive amination of quinoline-8-carbaldehyde with methylamine or the N-alkylation of 1-(quinolin-8-yl)methanamine with a methylating agent.

The synthesis of the parent compound, 8-aminoquinoline, can be achieved through various methods, including the Skraup synthesis. scispace.com The synthesis of 2-methyl-8-aminoquinoline from o-nitrophenol involves reduction, cyclization, and amino substitution. google.com These foundational synthetic routes provide the basis for accessing a wide range of substituted quinoline-8-ylmethanamines.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular framework of Methyl-quinolin-8-ylmethyl-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural evidence.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The six aromatic protons on the quinoline (B57606) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns revealing their positions. chemicalbook.comuncw.edubrieflands.com The methylene (B1212753) bridge protons (-CH₂-) would likely present as a singlet around 4.0-4.5 ppm, while the N-methyl protons (-CH₃) would appear as a singlet further upfield, likely in the 2.5-3.0 ppm range. chemicalbook.com The amine proton (N-H) signal might be a broad singlet, its position variable depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The nine carbon atoms of the quinoline ring are expected to resonate in the aromatic region (120-150 ppm). chemicalbook.comresearchgate.net The methylene carbon would likely appear around 40-50 ppm, and the N-methyl carbon would be found in the upfield region, typically between 30-40 ppm. libretexts.orgdocbrown.info

Interactive Table: Predicted NMR Data for this compound
Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Quinoline Aromatic-H7.0 - 9.0120 - 150
Methylene (-CH₂-)~4.0 - 4.5~40 - 50
Methyl (-CH₃)~2.5 - 3.0~30 - 40
Amine (-NH-)VariableN/A

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would exhibit several characteristic absorption bands.

A key feature would be the N-H stretching vibration of the secondary amine, which is expected to appear as a single, sharp peak in the 3300-3500 cm⁻¹ region. wpmucdn.com Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. mdpi.comdocbrown.info The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of peaks in the 1500-1600 cm⁻¹ region. mdpi.com Finally, the C-N stretching vibration would be visible in the 1220-1020 cm⁻¹ range. docbrown.info

Interactive Table: Expected IR Absorption Bands for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Secondary Amine)3300 - 3500Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=C and C=N Stretch (Aromatic)1500 - 1600Medium-Strong
C-N Stretch1020 - 1220Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinoline ring system is the primary chromophore in this compound. Quinoline and its derivatives typically display multiple absorption bands corresponding to π→π* transitions. nih.govresearchgate.net Based on data from analogous compounds like 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124), strong absorptions are expected in the UV region, likely with maxima around 230-250 nm and a second, broader set of bands between 300-350 nm. mdpi.comresearchgate.net The exact position and intensity of these bands can be influenced by the solvent and substitution on the ring. researchgate.net

Interactive Table: Predicted UV-Vis Absorption Maxima for this compound
Transition Type Predicted λmax (nm) Solvent
π→π~230 - 250Methanol/Ethanol (B145695)
π→π~300 - 350Methanol/Ethanol

Mass Spectrometry (MS, ESI-MS, FAB-MS, HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₁H₁₂N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (172.23 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Common ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would likely show a prominent protonated molecule peak [M+H]⁺ at m/z 173. mdpi.compjoes.com A characteristic fragmentation pattern would involve the loss of HCN from the quinoline ring, a known pathway for quinoline radical cations. nih.gov Another likely fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable quinolin-8-ylmethyl cation.

Interactive Table: Expected Mass Spectrometry Data for this compound
Ion Formula Expected m/z Technique
Molecular Ion [M]⁺C₁₁H₁₂N₂⁺~172.10EI-MS
Protonated Molecule [M+H]⁺C₁₁H₁₃N₂⁺~173.11ESI-MS, FAB-MS
Molecular WeightC₁₁H₁₂N₂172.23 g/mol -
Exact MassC₁₁H₁₂N₂172.1000HRMS

X-ray Diffraction Studies

X-ray diffraction techniques are paramount for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Should a suitable single crystal of this compound be grown, SCXRD analysis would provide an unambiguous determination of its solid-state structure. This powerful technique yields precise data on bond lengths, bond angles, and torsional angles within the molecule. chemmethod.comeurjchem.comresearchgate.net Furthermore, it reveals the packing arrangement of molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding (e.g., involving the secondary amine N-H group) and potential π–π stacking between the quinoline rings. cambridge.orgresearchgate.net This provides invaluable insight into the supramolecular chemistry of the compound. For quinoline derivatives, crystal structures are often found in monoclinic space groups like P2₁/n or P2₁/c. chemmethod.comeurjchem.com

Interactive Table: Crystallographic Parameters Obtainable from SCXRD
Parameter Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry of the crystal lattice.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.
Bond Lengths and AnglesThe geometry of the molecule.
Intermolecular InteractionsDetails on hydrogen bonding, π–π stacking, etc.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to investigate the crystalline nature of materials. It provides information on the crystal structure, phase purity, and degree of crystallinity of a powdered sample. The technique works by irradiating a sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For the analysis of a compound like this compound, a finely powdered sample is typically required to ensure random orientation of the crystallites. The sample is placed in a holder and subjected to a monochromatic X-ray beam. As the sample is rotated, the detector records the angles at which the X-rays are diffracted by the crystal lattice. The resulting PXRD pattern shows a series of peaks at specific two-theta (2θ) angles, which are characteristic of the compound's crystal structure. The intensity of these peaks is proportional to the amount of the crystalline phase present.

The data obtained from PXRD analysis can be used to:

Identify the crystalline phase: By comparing the experimental PXRD pattern to a database of known patterns, the specific crystalline form of this compound can be identified.

Determine phase purity: The presence of additional peaks in the PXRD pattern can indicate the presence of impurities or different polymorphic forms.

Calculate lattice parameters: The positions of the diffraction peaks can be used to determine the dimensions of the unit cell of the crystal lattice.

Elemental Analysis

Elemental analysis is a crucial technique for determining the elemental composition of a compound. It provides the percentage of each element present, which is then compared to the theoretical values calculated from the compound's chemical formula. This comparison helps to confirm the empirical and molecular formula of the synthesized compound, thereby verifying its identity and purity. For this compound (C₁₁H₁₂N₂), the theoretical elemental composition would be calculated based on its atomic constituents.

The analysis is typically performed using an elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen gas, are then separated and quantified by various detection methods.

Below is a hypothetical table illustrating the kind of data obtained from an elemental analysis of a pure sample of this compound compared to its theoretical values.

Table 1: Elemental Analysis Data for this compound

ElementTheoretical %Found %
Carbon (C)76.7176.65
Hydrogen (H)7.027.05
Nitrogen (N)16.2716.20

Discrepancies between the found and theoretical values can indicate the presence of impurities or that the correct compound was not synthesized.

Chromatographic Techniques (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC))

Chromatographic techniques are powerful tools for separating and analyzing the components of a mixture. They are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction.

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It involves a stationary phase, which is a thin layer of an adsorbent material (commonly silica (B1680970) gel) coated onto a flat carrier such as a glass or plastic plate. The mobile phase is a solvent or a mixture of solvents that moves up the plate by capillary action.

In the context of this compound analysis, a small spot of the sample solution is applied to the bottom of the TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. As the solvent moves up the plate, the components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. More polar compounds tend to interact more strongly with the polar silica gel and thus travel shorter distances, while less polar compounds travel further up the plate. The separation is visualized, and the retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification purposes. TLC is particularly useful for quickly checking the purity of a sample and for optimizing the conditions for a larger-scale separation by column chromatography.

Gas Chromatography (GC)

GC is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. It is particularly useful for determining the purity of a sample and for quantifying the amounts of different components in a mixture. The technique utilizes a carrier gas (mobile phase) to move the vaporized sample through a column containing a stationary phase.

For the analysis of an amine like this compound, which can be challenging due to the basicity and potential for adsorption of amines, specialized columns and conditions may be required. Often, derivatization of the amine is performed to increase its volatility and improve its chromatographic behavior. The sample is injected into a heated port, where it is vaporized and carried by the inert gas (e.g., helium or nitrogen) onto the column. The separation occurs based on the differential partitioning of the components between the mobile and stationary phases. The time it takes for a component to travel through the column is its retention time, which is a characteristic property used for identification. A detector at the end of the column measures the amount of each component as it elutes. The output is a chromatogram, which shows a series of peaks corresponding to the different components in the sample. The area under each peak is proportional to the amount of that component.

Table 2: Hypothetical GC Analysis Parameters for this compound

ParameterValue
ColumnDB-1MS fused silica capillary column
Injector Temperature200 °C
Carrier GasHelium
Flow Rate0.9 mL/min
Temperature ProgramInitial temp 60°C for 40 min, ramp at 40°C/min to 200°C, hold for 3 min
DetectorMass Spectrometer (MS)

This table is based on a general method for methylaniline compounds and would need to be optimized for this compound.

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetry (TG))

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are invaluable for characterizing the thermal stability, melting point, and phase transitions of a compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. Both the sample and a reference material are subjected to a controlled temperature program. When the sample undergoes a thermal transition, such as melting or a phase change, heat is either absorbed (endothermic process) or released (exothermic process). This results in a difference in heat flow between the sample and the reference, which is detected and recorded as a peak in the DSC thermogram.

For this compound, DSC analysis can provide:

Melting Point: The temperature at which the compound melts is observed as a sharp endothermic peak. The peak temperature is a measure of the compound's melting point, and the sharpness of the peak is an indicator of its purity.

Heat of Fusion: The area under the melting peak corresponds to the enthalpy of fusion, which is the amount of energy required to melt the sample.

Phase Transitions: DSC can detect other solid-solid phase transitions that may occur before melting.

Glass Transitions: For amorphous materials, DSC can determine the glass transition temperature (Tg), which appears as a step-like change in the baseline of the thermogram.

Thermogravimetry (TG)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time. The sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The resulting TGA curve plots the percentage of mass loss against temperature.

TGA is used to determine the thermal stability and decomposition profile of a compound. For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose. The TGA curve can also provide information about the composition of the material, including the presence of volatile components or the formation of stable intermediates during decomposition.

Table 3: Hypothetical Thermal Analysis Data for a Related Compound

AnalysisParameterObservation
TGADecomposition Step 1Mass loss of 26.61% in the range of 290–465 °C
TGADecomposition Step 2Mass loss of 15.65% in the range of 315–655 °C
DSCMelting PointEndothermic peak at a specific temperature

This table presents hypothetical data based on the thermal analysis of related complex structures to illustrate the type of information obtained.

Applications in Chemical Research

Use in Homogeneous Catalysis

Metal complexes derived from this compound and related ligands can function as catalysts in various organic transformations. The ligand's structure can be modified to tune the steric and electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity. While specific catalytic applications of this compound itself are not extensively documented in the provided search results, the broader class of quinoline-based ligands is known to be employed in catalysis. organic-chemistry.org

Application in Analytical Chemistry as a Chelating Agent and Sensor

The ability of this compound to form stable and often colored complexes with specific metal ions makes it a potential candidate for use in analytical chemistry. It can be utilized as a chelating agent for the separation and preconcentration of metal ions. Furthermore, the changes in its spectroscopic properties (e.g., UV-Vis or fluorescence) upon binding to a metal ion can be exploited for the development of chemical sensors for the detection and quantification of that particular ion. The parent compound, 8-hydroxyquinoline (B1678124), is a well-known analytical reagent. chemmethod.com

Role as a Building Block in Supramolecular Chemistry

The directional bonding capabilities of this compound, arising from its metal-coordinating sites, make it a valuable building block in the construction of more complex supramolecular assemblies. Through coordination with metal ions, it can self-assemble into discrete polynuclear complexes or extended coordination polymers with interesting structural topologies and potential applications in materials science.

Biological Activity and Biomedical Applications of Methyl Quinolin 8 Ylmethyl Amine Derivatives

Anticancer and Antiproliferative Activities

The quinoline (B57606) ring system and its derivatives have been extensively studied for their anti-cancer properties. nih.gov Various analogues have demonstrated the ability to inhibit the growth of tumor cells, with some progressing into clinical studies. nih.gov The anticancer potential of these compounds often stems from their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. nih.govnih.gov

A key mechanism underlying the anticancer activity of some quinoline derivatives is the induction of oxidative stress. Mitochondria, being central to cellular metabolism, are both a source and a target of reactive oxygen species (ROS). nih.gov An imbalance in the antioxidant system can lead to mitochondrial membrane potential disruption, increased free radical production, and subsequent cellular damage. nih.gov

Certain arylated benzo[h]quinoline (B1196314) derivatives have been shown to exert their anticancer effects by triggering oxidative stress-mediated DNA damage. nih.gov Exposure of cancer cells to these compounds leads to a significant increase in 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a well-established biomarker for oxidative DNA damage. nih.gov This indicates that the compounds activate oxidative stress signaling pathways, ultimately leading to DNA oxidation and cell death. nih.gov While not directly targeting cancer, studies on other cell types have shown that mitochondrial DNA (mtDNA) is particularly vulnerable to ROS, which can cause point mutations and impair mitochondrial function, leading to apoptosis. nih.govnih.gov The mechanism often involves damage to the mitochondrial membrane, interference with the electron transport chain, and a reduction in ATP production. nih.gov

Derivatives of quinoline have demonstrated efficacy against a wide array of human cancer cell lines. This broad activity highlights the versatility of the quinoline scaffold in cancer drug discovery. nih.gov The specific cell lines and the potency of the compounds vary depending on the substitutions on the quinoline core. For instance, 8-aminoquinoline (B160924) glycoconjugates have shown cytotoxicity against colon carcinoma (HCT 116) and breast cancer (MCF-7) cell lines. mdpi.com Similarly, various other quinoline derivatives have been reported to be active against cancers of the lung, skin, ovary, and pancreas, among others. nih.govnih.govnih.gov

Table 1: Examples of Quinoline Derivatives and Their Targeted Cancer Cell Lines

Derivative Class Targeted Cancer Cell Lines Reference
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one Human ovarian cancer (2774, SKOV3) nih.gov
Arylated benzo[h]quinolines Human skin cancer (G361), Lung cancer (H460), Breast cancer (MCF7), Colon cancer (HCT116) nih.gov
Quinoline-8-sulfonamides Melanoma (C32), Skin carcinoma (COLO829), Breast adenocarcinoma (MDA-MB-231), Glioblastoma (U87-MG), Lung carcinoma (A549) nih.gov
Imidazo[4,5-c]quinoline Derivatives Head and neck, Pancreatic, Acute leukaemia, Myeloma, NSCLC, Hepatocarcinoma nih.gov
8-Aminoquinoline Glycoconjugates Colon carcinoma (HCT 116), Breast adenocarcinoma (MCF-7) mdpi.com

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov These transporters actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. nih.gov An innovative strategy to overcome MDR is to exploit the "collateral sensitivity" of resistant cells, using compounds whose toxicity is paradoxically increased by P-gp. nih.govacs.org

Several 8-hydroxyquinoline-derived Mannich bases have shown selective toxicity towards MDR cancer cells. nih.govmdpi.com The mechanism is believed to be linked to their properties as metal-chelating ligands. mdpi.comnih.gov These compounds can interact with essential endogenous metal ions, and this metal-binding ability appears to be fundamental to their MDR-selective activity. nih.govmdpi.com The presence of a methylene-bridged amine residue, such as the methyl-amine group in the core subject compound, is crucial for this MDR-selective toxicity. nih.govacs.org Studies have found a relationship between the acid-base properties (pKa values) of these derivatives and their cytotoxicity against MDR cells, suggesting that their ability to form complexes with metal ions like copper and iron at physiological pH plays a key role. mdpi.com

Cytoprotective Activity, particularly in Central Nervous System Disorders

Beyond their cytotoxic applications in cancer, quinoline derivatives, particularly those based on the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, possess significant cytoprotective properties. nih.govresearchgate.net This activity is especially relevant for central nervous system (CNS) disorders, including neurodegenerative diseases, where neuronal cell death is a primary pathological feature. nih.govresearchgate.net The mechanism often involves metal chelation, which can mitigate the metal-driven oxidative damage implicated in diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net

Oxidative stress is a major contributor to cell damage in a variety of pathologies, including neurodegenerative diseases. nih.gov Certain 8-hydroxyquinoline derivatives have been shown to be potent antioxidants and protectors against oxidative stress. nih.gov In studies using bone marrow mesenchymal stem cells, these compounds demonstrated an ability to protect against cell death induced by hydrogen peroxide (H₂O₂). nih.gov The protective efficacy is linked to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov The introduction of specific functional groups to the 8-HQ core can create multi-target-directed ligands (MTDLs) that effectively decrease metal-driven oxidative damage and β-amyloid-mediated neurotoxicity. nih.gov

Mitochondrial dysfunction is a hallmark of neurodegenerative diseases and a key consequence of oxidative stress. nih.gov A critical indicator of this dysfunction is the change in mitochondrial membrane potential (MMP). nih.gov Notably, specific 8-hydroxyquinoline Betti products have been shown to reverse the mitochondrial membrane depolarization that occurs following oxidative stress. nih.gov In experimental models, treatment with these novel 8-HQ analogues restored the compromised MMP in cells subjected to oxidative insults. nih.gov This restoration of mitochondrial integrity is a crucial aspect of their cytoprotective mechanism, preventing the cascade of events that leads to apoptosis and cell death. nih.govnih.gov

Gene Expression Analysis in Biological Assays

Currently, there is a lack of publicly available research that specifically details gene expression analysis following treatment with "Methyl-quinolin-8-ylmethyl-amine." However, studies on related quinoline derivatives provide insights into the potential molecular mechanisms that could be affected. For instance, the antiviral activity of some quinoline derivatives has been linked to the modulation of inflammatory cytokines like interleukin-6 (IL-6) and interferon-γ (IFN-γ). news-medical.net Reduction in the expression of these genes could be a key mechanism behind the observed anti-inflammatory effects of these compounds. news-medical.net Further research is needed to elucidate the specific gene expression changes induced by this compound to fully understand its biological impact at the molecular level.

Antimicrobial and Antibacterial Properties

Derivatives of the quinoline scaffold have demonstrated significant antimicrobial and antibacterial properties against a variety of pathogens. biointerfaceresearch.comnih.gov The core structure of quinoline is a key feature in many antibacterial drugs. biointerfaceresearch.com

New heterocyclic derivatives of 8-hydroxyquinoline have shown remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. nih.gov These compounds have been effective against both Gram-positive and Gram-negative bacteria, including E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa. nih.gov The presence of a benzene (B151609) ring with electron-donating substituents grafted onto the 8-hydroxyquinoline structure appears to enhance this activity. nih.gov

One study highlighted that hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexes exhibited excellent antibacterial activity against Staphylococcus aureus and very good activity against Escherichia coli. nih.gov Furthermore, 8-quinolinamines have shown potent antibacterial activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium intracellulare. nih.gov A series of 5-alkoxymethyl-8-hydroxyquinoline, 5-alkyaminomethyl-8-hydroxy-quinoline, and 5-alkylthiomethyl-8-hydroxyquinoline derivatives were synthesized and screened for their in vitro antibacterial activities, with the alkylthiomethyl-8-hydroxyquinoline series showing significant effects. researchgate.net

The mechanism of action is often attributed to the ability of these compounds to chelate metal ions, which are essential for bacterial enzyme function, or to intercalate with bacterial DNA, thereby inhibiting replication and other vital processes. The structural modifications, such as the addition of methyl groups or cyclization, can significantly influence the antibacterial potency. biointerfaceresearch.com

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound/Derivative Class Bacterial Strain(s) Observed Effect Reference(s)
8-Hydroxyquinoline Derivatives E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa Remarkable activity, superior to Penicillin G nih.gov
Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Staphylococcus aureus, Escherichia coli Excellent to very good activity nih.gov
8-Quinolinamines S. aureus, MRSA, M. intracellulare Potent activity nih.gov

Antiviral Properties (e.g., against SARS-CoV-2)

The emergence of viral pandemics has accelerated the search for effective antiviral agents, and quinoline derivatives have shown promise in this area, particularly against SARS-CoV-2. research-nexus.netbohrium.comnih.gov

A notable example is the 8-hydroxyquinoline derivative, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1), a chloroquine (B1663885) analogue. research-nexus.netbohrium.comresearchgate.netnih.govnih.gov This compound has been synthesized and characterized as a potential new drug to treat SARS-CoV-2 infections. research-nexus.netbohrium.comresearchgate.netnih.govnih.gov It exhibits a higher solvation energy in aqueous solutions compared to the established antiviral brincidofovir (B1667797) and chloroquine, suggesting potentially enhanced antiviral properties in physiological conditions. research-nexus.netbohrium.comresearchgate.netnih.gov The imidazole (B134444) ring plays a crucial role in its properties. research-nexus.netbohrium.comresearchgate.netnih.gov

Another quinoline-based drug candidate, Jun13296, acts as a papain-like protease (PLpro) inhibitor and has demonstrated potent antiviral and anti-inflammatory effects in vivo. news-medical.net In studies with mice infected with SARS-CoV-2, Jun13296 increased survival, reduced weight loss, and decreased the viral load in the lungs. news-medical.net

The antiviral mechanism of these quinoline derivatives is thought to involve multiple pathways, including the inhibition of viral entry, replication, and modulation of the host immune response. news-medical.net For instance, some derivatives can interfere with viral proteases that are essential for the viral life cycle. news-medical.net

Anti-neurodegenerative Properties (e.g., β-amyloid aggregation inhibition)

Quinoline derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease (AD). A key pathological hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques in the brain. nih.govfrontiersin.orgscienceopen.com

Several multitargeted 8-hydroxyquinoline derivatives have been designed and synthesized to combat AD. nih.gov In vitro studies have shown that many of these compounds can significantly inhibit the self-induced aggregation of Aβ1-42. nih.gov One particular compound, 5b, not only inhibited Aβ aggregation with an IC50 of 5.64 μM but also possessed antioxidant properties and the ability to chelate biometals like copper and zinc, which are known to promote Aβ aggregation. nih.gov

Hybrid 8-hydroxyquinoline-indole analogs have also been investigated for their ability to reduce protein aggregation. nih.gov Compounds such as 18c, 18d, and 18f were found to be potent inhibitors of self-induced Aβ1–42 aggregation, with EC50 values of 1.72, 1.48, and 1.08 µM, respectively. nih.gov These compounds also effectively decreased Aβ1–42 aggregation induced by copper and zinc ions. nih.gov The mechanism behind this inhibition is believed to involve interactions such as hydrogen bonding and π–π stacking with the Aβ peptide. nih.gov

Enzyme Inhibition (e.g., Cholinesterase, MMP-2/9)

The ability of quinoline derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.

Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. nih.govbath.ac.uk A new quinoline derivative, T-82, has been shown to inhibit AChE in rat brain homogenates with an IC50 of 109.4 nM. nih.gov It also demonstrated selectivity, with only weak inhibition of BuChE in human plasma. nih.gov In ex vivo experiments, T-82 inhibited AChE activity in the hippocampus and cortex of rats and increased extracellular acetylcholine concentrations. nih.gov Quinolinone hybrids have also been identified as dual inhibitors of both AChE and Aβ aggregation. bath.ac.uk

MMP-2/9 Inhibition: Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are implicated in cancer progression. Derivatives of 8-hydroxyquinoline have been screened as potential inhibitors of these enzymes. nih.gov For one series of compounds, those with substituents at the C-7 position of the quinolone moiety showed IC50 values in the range of 0.81–10 mM against MMP-2. nih.gov Another study on Mannich bases of 5-chloro-8-hydroxyquinoline (B194070) also reported potent MMP-2/9 inhibitory effects. researchgate.netresearchgate.net

Table 2: Enzyme Inhibition by Quinoline Derivatives

Enzyme Derivative Class IC50/Inhibition Reference(s)
Acetylcholinesterase (AChE) T-82 (quinoline derivative) 109.4 nM nih.gov
MMP-2 8-Hydroxyquinoline derivatives (C-7 substituted) 0.81–10 mM nih.gov

Corrosion Inhibition

Beyond biomedical applications, derivatives of 8-hydroxyquinoline have proven to be effective corrosion inhibitors for metals, particularly mild steel in acidic environments. najah.edunajah.eduijsrset.com

The inhibitive action is due to the adsorption of the quinoline molecules onto the metal surface, forming a protective film. ijsrset.com This adsorption can be spontaneous and follows the Langmuir adsorption isotherm. ijsrset.com Studies on two 8-quinolinol analogs, N-((8-hydroxyquinolin-5-yl)methyl)-4-methoxybenzamide (HMB) and N-((8-hydroxyquinolin-5-yl)methyl)propionamide (HPA), showed maximum inhibition efficiencies of 93.5% and 89.3%, respectively, at a concentration of 10⁻³ M in 1 M HCl. najah.edu These inhibitors act as mixed-type, affecting both anodic and cathodic reactions. najah.edu

Another derivative, 5,5',5''-(nitrilotris(methylene))tris-(8-quinolinol) (NMQ8), also demonstrated good corrosion inhibition for mild steel in 1 M HCl, reaching an efficiency of 92.78% at a concentration of 1 mM. najah.edu Theoretical calculations, including Density Functional Theory (DFT), support the experimental findings by elucidating the electronic properties and adsorption behavior of these inhibitor molecules on the metal surface. najah.edunajah.edu

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational tool frequently used to predict the binding orientation and affinity of a small molecule to a target receptor, providing insights into the mechanism of action at a molecular level. research-nexus.netbohrium.comresearchgate.netnih.govnih.govnih.govresearchgate.netacs.orgsemanticscholar.orgresearchgate.net

In the context of SARS-CoV-2, molecular docking studies of the 8-hydroxyquinoline derivative DD1 with the COVID-19 receptors 6WCF and 6Y84 have shown that the molecule can be considered a potential agent against these targets. research-nexus.netbohrium.comresearchgate.netnih.govnih.gov These studies help in understanding the binding modes and interactions at the active sites of the viral proteins.

For antibacterial applications, molecular docking has been used to investigate the binding of 1,2,3-triazole-8-quinolinol hybrids with target proteins, correlating the structural features with their observed antibacterial activities. nih.govacs.org Similarly, for anti-neurodegenerative properties, docking studies have indicated that hybrid 8-hydroxyquinoline-indole derivatives can effectively bind to the Aβ1–42 peptide through hydrogen bonding and π-π stacking interactions, explaining their inhibitory effect on aggregation. nih.gov

These in silico studies are invaluable for the rational design and optimization of new quinoline-based compounds with improved biological activities.

Binding Modes and Affinities

The biological activity of this compound derivatives is intrinsically linked to their ability to bind with specific molecular targets. Molecular docking studies have been instrumental in elucidating the binding modes and affinities of these compounds, revealing interactions that are crucial for their therapeutic effects.

Derivatives of the quinoline scaffold have been shown to bind to a variety of biological targets, including enzymes and proteins implicated in disease. For instance, molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives with the anticancer peptide CB1a have demonstrated binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov These interactions are stabilized by interactions with amino acid residues such as ILE-8, LYS-7, PHE-15, and TRP-12. nih.govbrieflands.com Similarly, docking studies of novel quinoline derivatives with DNA gyrase, a key bacterial enzyme, have shown minimum binding energies between –6.0 and –7.33 kcal/mol, indicating a strong potential for antibacterial activity. semanticscholar.org

In the context of antiviral research, quinoline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Docking studies revealed that a quinoline derivative featuring a pyrimidine (B1678525) moiety achieved a high docking score of –10.67, suggesting a strong binding affinity to the reverse transcriptase protein. nih.gov The binding is often characterized by hydrophobic interactions and hydrogen bonds with key amino acid residues within the binding pocket. nih.gov For example, some derivatives exhibit hydrogen bond interactions with LYS 101 and hydrophobic interactions with TYR 188 and PHE 227. nih.gov

The specific structural features of the quinoline derivatives significantly influence their binding affinity. Theoretical analyses, such as those performed using Petra/Osiris/Molinspiration (POM), help in predicting the drug-like properties and identifying key pharmacophore sites that contribute to binding. researchgate.net These computational approaches, combined with experimental data, provide a detailed understanding of the ligand-receptor interactions at a molecular level. researchgate.netnih.gov

Table 1: Binding Affinities of Quinoline Derivatives from Molecular Docking Studies

Quinoline Derivative ClassTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesReference
2H-thiopyrano[2,3-b]quinolinesCB1a (Anticancer Peptide)-5.3 to -6.1ILE-8, LYS-7, PHE-15, TRP-12 nih.govbrieflands.com
2-Chloro-8-methylquinoline derivativesDNA Gyrase-6.0 to -7.33Not Specified semanticscholar.org
Pyrimidine-containing quinolinesHIV Reverse Transcriptaseup to -10.67LYS 101, TYR 188, PHE 227 nih.gov

DNA Binding

A significant aspect of the biological activity of this compound derivatives is their ability to interact with DNA. brieflands.com These interactions can occur through various modes, with intercalation and groove binding being the most prominent. Such binding can disrupt DNA replication and transcription, leading to cytotoxic effects, particularly in cancer cells. nih.govresearchgate.net

Studies have shown that certain quinoline-based compounds act as DNA intercalating agents. For instance, derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide are considered "minimal" DNA-intercalating agents. nih.gov For these compounds, the planarity between the phenyl ring and the quinoline system is essential for effective intercalative binding. nih.gov Similarly, quinoline-based analogs have been found to intercalate into DNA bound by enzymes like the bacterial adenine (B156593) methyltransferase CamA. biorxiv.org This intercalation occurs via the minor groove, leading to a significant conformational change in the enzyme and inhibiting its activity. biorxiv.org This represents a novel mechanism of inhibition for non-nucleotide compounds targeting DNA methyltransferases. biorxiv.org

Metal complexes of quinoline derivatives also exhibit significant DNA binding activity. Cadmium(II) complexes of 8-[(2-pyridylmethyl)amino]-quinoline, for example, have been shown to bind to calf thymus DNA (CT-DNA) through a mode of moderate intercalation. researchgate.net In-silico studies of quinoline-3-carboxylic acid derivatives with DNA dodecanucleotide sequences reveal that these compounds can bind to the A/T minor groove region of a B-DNA duplex through hydrogen bonds. nih.gov This interaction is crucial for their mechanism of action as DNA-targeting molecules. nih.gov The ability of these compounds to act as DNA-intercalating carriers is a key feature of their biological profile. brieflands.com

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies have been pivotal in identifying the key structural features that govern their efficacy and selectivity. nih.govacs.org

For 8-hydroxyquinoline-derived Mannich bases, substitutions on the quinoline ring and the nature of the aminomethyl group at position 7 are critical. nih.govacs.org The introduction of an aromatic ring at the methylene (B1212753) bridging carbon can diminish toxicity and selectivity. acs.org In contrast, substitutions at position 5 of the quinoline ring with electron-withdrawing groups have been shown to enhance anticancer activity. nih.gov The pKa values of the donor atoms are also a crucial factor, as they influence the compound's metal-chelating ability, which in turn modulates the MDR-selective anticancer activity. nih.govacs.org

In the context of reversing multidrug resistance (MDR) in cancer, specific structural elements are required for high activity. nih.gov These include the presence of a quinoline nitrogen atom and a basic nitrogen atom, often within a piperazine (B1678402) ring. nih.gov Furthermore, a minimum distance of 5 Å between the hydrophobic moiety and the basic nitrogen atom is considered essential for potent MDR-reversing activity. nih.gov The spatial arrangement of aryl rings in the hydrophobic part of the molecule also plays a role, with non-planar conformations favoring interaction with P-glycoprotein (P-gp). nih.gov

For antibacterial quinoline derivatives, SAR studies have provided insights into designing more potent agents. researchgate.net In a series of 1,2,3-triazole-8-quinolinol hybrids, one compound exhibited excellent antibacterial capacity with a minimal inhibition concentration (MIC) value of 10 μg/mL against S. aureus. acs.org For quinoline-based chalcones acting as HIV reverse transcriptase inhibitors, substitutions with electron-withdrawing groups like bromine on the phenyl ring attached to the pyrimidine moiety led to better binding affinity. nih.gov

Table 2: Summary of Structure-Activity Relationships for Quinoline Derivatives

Derivative ClassBiological ContextFavorable Structural FeaturesUnfavorable Structural FeaturesReference
8-Hydroxyquinoline-Derived Mannich BasesAnticancer (MDR)Electron-withdrawing groups at R5; Specific pKa values for metal chelation.Aromatic ring at the methylene bridge. nih.govacs.org
Quinoline Derivatives for MDR ReversalAnticancer (MDR)Quinoline nitrogen; Basic piperazine nitrogen; Distance >5 Å between hydrophobic part and basic nitrogen; Non-planar aryl rings.Not specified nih.gov
Quinoline-Pyrimidine HybridsAnti-HIVElectron-withdrawing groups (e.g., Bromo) on the phenyl ring; Free amino group on the pyrimidine ring.Methyl substitution on the amino group. nih.gov
8-Hydroxyquinoline DerivativesAntibacterialAryl groups (e.g., biphenyl, 4-FPh) on the core structure.Not specified nih.gov

Pharmacophore Identification and Lead Compound Optimization

The process of discovering new drugs often involves identifying a pharmacophore—the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity—and then optimizing a "lead compound" to enhance its therapeutic properties. patsnap.comcoleparmer.fr This iterative process of design, synthesis, and testing is crucial for developing potent and safe drug candidates. patsnap.com

For quinoline derivatives, pharmacophore modeling has been employed to understand the key features for activity. In a study on quinazoline-based EGFR inhibitors, a five-point pharmacophore model (AAARR.7) was generated, which included hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings. researchgate.net Such models provide a blueprint for designing new, more potent inhibitors. researchgate.net The use of computational tools like POM (Petra/Osiris/Molinspiration) theory has also been successful in identifying various pharmacophore sites in 8-hydroxyquinoline derivatives. researchgate.net

Lead optimization has been successfully applied to several classes of quinoline derivatives. For example, 8-(methylamino)-2-oxo-1,2-dihydroquinolines have been optimized through a structure-based approach to create novel antibacterial agents targeting bacterial type II topoisomerases. researchgate.net This effort led to the identification of TP0480066, a promising drug candidate with potent activity against multidrug-resistant bacteria. researchgate.net Another example is the discovery and optimization of quinolinone derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), an important target in cancer therapy. nih.gov Through efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of an initial lead compound, a preclinical candidate was developed, supporting the advancement of this class of inhibitors into human trials. nih.gov These examples underscore the power of lead optimization in transforming initial hits from screening into viable therapeutic agents. coleparmer.fr

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is paramount for the widespread investigation of Methyl-quinolin-8-ylmethyl-amine. Future research in this area should focus on methodologies that offer high yields, purity, and cost-effectiveness. Key areas of exploration include:

Catalytic N-Methylation: Investigating advanced catalytic systems for the N-methylation of the parent amine, 8-(aminomethyl)quinoline. This could involve the use of environmentally benign methylating agents and catalysts that minimize the formation of byproducts.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety, and easier scalability.

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational chemistry offers powerful tools to predict the properties and behavior of this compound, guiding experimental work and accelerating the discovery process. Future computational studies should include:

Density Functional Theory (DFT) Calculations: To elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its coordination behavior with metal ions and its potential as a sensor or catalyst.

Molecular Docking Simulations: To predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. This is a crucial step in assessing its therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop models that correlate the structural features of this compound and its derivatives with their biological activity. This can aid in the rational design of new compounds with improved properties.

Development of New Metal Complexes for Targeted Applications

The quinoline (B57606) and amine functionalities of this compound make it an excellent ligand for the formation of metal complexes. The exploration of these complexes is a promising area for future research with diverse applications:

Catalysis: Developing novel metal complexes that can act as catalysts for a range of organic transformations. The steric and electronic properties of the ligand can be tuned to achieve high catalytic activity and selectivity.

Bioimaging: Synthesizing fluorescent metal complexes for use as probes in bioimaging. The quinoline moiety can provide the necessary photophysical properties for high-resolution imaging of cellular processes.

Anticancer Agents: Investigating the potential of its metal complexes as anticancer agents. The coordination of a metal ion can enhance the cytotoxic activity of the ligand and allow for targeted delivery to cancer cells.

A variety of metal ions could be explored for complexation with this compound, each offering unique properties for different applications.

Metal IonPotential Application of the Complex
Platinum(II)Anticancer therapy
Ruthenium(II)Photodynamic therapy, catalysis
Iridium(III)Bioimaging, photoredox catalysis
Copper(II)Catalysis, antimicrobial agents
Zinc(II)Fluorescent sensors

In-depth Preclinical and Clinical Studies for Therapeutic Potential

Should initial studies indicate promising biological activity, a rigorous pipeline of preclinical and clinical investigations will be necessary to evaluate the therapeutic potential of this compound. This would involve:

In Vitro and In Vivo Studies: Comprehensive testing of the compound and its derivatives against a panel of cell lines and in animal models to assess their efficacy and mechanism of action for specific diseases.

Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship.

Toxicology Studies: Thorough evaluation of the potential toxicity of the compound to ensure its safety for human use.

Investigation of Environmental and Industrial Applications

Beyond its potential in medicine, this compound and its derivatives could have valuable applications in environmental and industrial settings:

Metal Ion Sensing: The development of chemosensors for the detection of heavy metal ions in the environment. The ability of the compound to form stable and often colored or fluorescent complexes with metal ions can be exploited for this purpose.

Corrosion Inhibition: Investigating the use of this compound as a corrosion inhibitor for metals and alloys. The nitrogen atoms in the molecule can adsorb onto metal surfaces, forming a protective layer that prevents corrosion.

Material Science: Exploring the incorporation of the compound into polymers or other materials to impart specific properties, such as antimicrobial activity or enhanced thermal stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl-quinolin-8-ylmethyl-amine, and how can purity be validated?

  • Methodology : A common approach involves nucleophilic substitution. For example, reacting 8-bromo-quinoline derivatives with methylamine in tetrahydrofuran (THF) under stirring for 30 minutes, followed by extraction with ethyl acetate and purification via column chromatography (MeOH:DCM 1:99). Purity is validated using 1^1H NMR, FABMS, and elemental analysis .
  • Critical Considerations : Monitor reaction kinetics to avoid over-alkylation. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR in CDCl3_3 identifies proton environments (e.g., aromatic protons at δ 8.09–7.36 ppm, methylene/methyl groups at δ 4.12 and 2.58 ppm) .
  • Mass Spectrometry : FABMS confirms molecular ion peaks (e.g., m/z 251/253 for brominated analogs) .
  • Elemental Analysis : Validate empirical formulas (e.g., C11_{11}H11_{11}BrN2_2) with deviations <0.4% .

Q. What safety protocols are essential when handling this compound derivatives?

  • Guidelines :

  • Use PPE (gloves, lab coats, eye protection) to avoid dermal/ocular exposure .
  • Store in sealed containers in ventilated areas to prevent inhalation toxicity (GHS Category 4) .
  • Dispose of waste via approved hazardous chemical protocols (e.g., sand adsorption) .

Advanced Research Questions

Q. How can computational docking predict the interaction of this compound with biological targets?

  • Methodology :

  • Software : AutoDock Vina for docking simulations, leveraging its improved scoring function and multithreading for efficiency .
  • Validation : Compare binding poses with experimental data (e.g., X-ray crystallography) and use tools like LIGPLOT to visualize protein-ligand interactions .
    • Data Interpretation : Prioritize docking poses with RMSD <2.0 Å from co-crystallized ligands to ensure reliability .

Q. How to address crystallographic data inconsistencies when determining the structure using SHELX?

  • Methodology :

  • Refinement : Use SHELXL for high-resolution data, applying restraints for disordered moieties and testing for twinning .
  • Validation : Cross-check with PLATON for symmetry violations and CCDC databases for comparable bond lengths/angles .
    • Troubleshooting : For low-resolution data, employ dual-space methods (SHELXD/SHELXE) to resolve phase ambiguities .

Q. What strategies exist for modifying this compound to enhance fluorescence for zinc detection?

  • Methodology :

  • Structural Tuning : Introduce electron-withdrawing groups (e.g., nitro, sulfonic acid) at the quinoline 5- or 7-position to shift emission wavelengths .
  • Chelation Design : Incorporate amide or carboxylate groups at the 8-position to improve Zn2+^{2+} binding affinity, monitored via fluorescence quenching assays .
    • Validation : Compare quantum yields (Φ) and Stokes shifts with reference probes (e.g., Zinpyr-1) .

Q. How can reaction intermediates of this compound be tracked using kinetic studies?

  • Methodology :

  • In-situ Monitoring : Use 19^{19}F NMR or HPLC-MS to detect transient intermediates in catalytic reactions (e.g., iodine-mediated cyclization) .
  • Kinetic Modeling : Apply pseudo-first-order approximations to derive rate constants for steps like amine alkylation or ring closure .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of this compound analogs?

  • Approach :

  • Meta-Analysis : Use PRISMA guidelines to systematically compare studies, excluding non-standardized assays (e.g., non-quantitative fluorescence) .
  • Structural Clustering : Group analogs by substituent patterns (e.g., 8-amido vs. 8-nitro) to identify activity trends .
    • Case Study : Conflicting IC50_{50} values for acetylcholinesterase inhibition may arise from assay conditions (pH, solvent); normalize data to reference inhibitors like donepezil .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Docking : AutoDock Vina for binding mode prediction .
  • Fluorescence : Standardize protocols using Zn2+^{2+} titration in buffered solutions (pH 7.4) .

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